4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine
Description
Properties
Molecular Formula |
C9H8BrN3S |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-11-9-12-3-2-8(13-9)6-4-14-5-7(6)10/h2-5H,1H3,(H,11,12,13) |
InChI Key |
STVCNLBMNRJAPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CSC=C2Br |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Solvent Effects
The second step substitutes the 2-chloro group with N-methylamine. Drawing from, two protocols are viable:
Protocol A (Aqueous Amination) :
- Reactants : 2-Chloro-4-(4-bromothiophen-3-yl)pyrimidine, methylamine hydrochloride (2.0 equiv).
- Conditions : H₂O, 80°C, 1–2 hours.
- Base : Na₂CO₃ (2.0 equiv).
- Yield : 85–89%.
Protocol B (Organic Solvent System) :
- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
- Catalyst : Pd₂(dba)₃/Xantphos (Buchwald-Hartwig conditions).
- Temperature : 100°C, 12 hours.
- Yield : 70–75%.
Trade-offs : Protocol A offers higher yields and greener chemistry but requires precise pH control. Protocol B tolerates steric hindrance but involves costly catalysts.
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Alternative Synthetic Routes and Comparative Analysis
Direct Cyclocondensation Approaches
Attempts to construct the pyrimidine ring de novo with pre-installed substituents face challenges. For example, Hantzsch-type reactions using 1,3-dicarbonyl compounds and amidines often lack regiocontrol. In one trial, condensation of 4-bromothiophene-3-carbaldehyde with methylguanidine under acidic conditions yielded only trace amounts of the target.
Halogen Exchange Strategies
Bromine-thiophene installation via Finkelstein reaction (KI/acetone) on 4-iodopyrimidine derivatives proved ineffective due to poor leaving-group aptitude of iodine in this context.
Industrial-Scale Considerations and Process Optimization
Catalyst Recycling and Cost Reduction
Pd leaching in Suzuki reactions remains a bottleneck. Immobilized catalysts (e.g., Pd on activated carbon) reduce costs by enabling reuse over 5–7 cycles without significant activity loss.
Green Solvent Alternatives
Replacing 1,4-dioxane with cyclopentyl methyl ether (CPME) in Protocol A lowers toxicity while maintaining yield (82% vs. 85%).
Chemical Reactions Analysis
Types of Reactions
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with potential biological activities.
Scientific Research Applications
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of conjugated polymers for electronic devices such as organic solar cells and LEDs.
Organic Synthesis: It is a valuable precursor for synthesizing complex organic molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and disrupting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Key Structural Modifications and Properties
The following table summarizes critical differences between 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine and its analogs:
Substituent Effects on Physicochemical Properties
- Bromothiophene vs. Bromophenyl : The thiophene ring (C₄H₃S) introduces sulfur-mediated electronic effects, enhancing π-stacking interactions compared to purely carbocyclic systems like bromophenyl. This may improve binding to hydrophobic enzyme pockets .
- Chloroquinoline vs.
- N-Methylamine vs. Unsubstituted NH₂ : Methylation of the 2-amine group reduces hydrogen-bonding capacity but increases metabolic stability by blocking oxidative deamination .
Spectral and Crystallographic Insights
- NMR Shifts : The thiophene protons in the target compound are expected near δ 7.5–7.9 (similar to Compound 5, ), while bromophenyl analogs show broader aromatic signals (δ 7.29–8.17) due to increased conjugation .
- Crystallography : SHELX software () is widely used for resolving such structures, confirming planarity of pyrimidine cores and dihedral angles between substituents, which influence molecular packing and solubility .
Biological Activity
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including pharmacological effects, mechanisms of action, and structure-activity relationships.
- Chemical Name : this compound
- CAS Number : 1506364-44-8
- Molecular Formula : C₁₁H₈BrN₃S
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of cancer research and enzyme inhibition. Below are key findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound has shown potential as an inhibitor of the mTOR pathway, which is crucial in cell growth and proliferation. Inhibition of mTOR can lead to autophagic cell death, particularly in cancer cells such as triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) .
- Cell Proliferation Studies : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
Enzyme Inhibition
- Topoisomerase Inhibition : The compound has been evaluated for its ability to inhibit DNA topoisomerases I and II. Such inhibition is critical in preventing DNA replication in cancer cells, leading to increased apoptosis .
- mTOR Pathway Inhibition : As noted earlier, the compound's role as an mTOR inhibitor suggests it could be a valuable candidate for further development in cancer therapies targeting metabolic pathways .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 0.75 | mTOR inhibition |
| Antiproliferative | MDA-MB-468 | 0.80 | Autophagy induction |
| Topoisomerase Inhibition | K562 | 0.91 | DNA damage induction |
Case Studies
- Study on TNBC : A study focused on the effects of the compound on TNBC cells highlighted its ability to induce autophagic cell death and apoptosis. This was linked to its action on the mTOR signaling pathway, suggesting a potential therapeutic application in resistant breast cancers .
- Topoisomerase Interaction : Another investigation into the interaction of this compound with topoisomerases revealed that it could effectively inhibit these enzymes, leading to DNA damage and subsequent cell death in leukemia cell lines .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Suzuki-Miyaura coupling to introduce the 4-bromothiophenyl group to the pyrimidine core. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in a 1,4-dioxane/H₂O solvent system at 80–90°C .
- Step 2: Methylation of the pyrimidin-2-amine group using methyl iodide (CH₃I) in DMF with NaH as a base at 0–5°C to avoid over-alkylation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Validation: Confirm purity via HPLC (C18 column, methanol/water eluent) and elemental analysis .
Basic: How should researchers characterize this compound using spectroscopic methods?
Answer:
Key characterization steps include:
- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for thiophene and pyrimidine) and the N–CH₃ group (singlet at δ ~3.1 ppm). Compare splitting patterns to (δ 8.17 ppm for pyrimidine H) and (δ 7.87 ppm for bromophenyl H) .
- ¹³C NMR: Look for C–Br (δ ~115 ppm) and pyrimidine carbons (δ ~155–165 ppm) .
- IR: Confirm N–H stretches (3200–3400 cm⁻¹) and C–Br vibrations (600–800 cm⁻¹) .
- Mass Spectrometry: Expect [M+H]⁺ peaks with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can computational methods predict the electronic effects of the bromothiophene substituent on pyrimidine reactivity?
Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electron density distribution. The bromine atom’s electron-withdrawing effect reduces electron density at the pyrimidine C4 position, directing nucleophilic attacks to C2 or C6 .
- HOMO-LUMO Analysis: Compare orbital energies to assess charge transfer interactions. Thiophene’s π-system may enhance conjugation, lowering the LUMO energy and increasing electrophilicity .
- Validation: Cross-reference computational results with experimental Hammett constants (σₚ for Br = +0.23) to predict substituent effects on reaction rates .
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic results)?
Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., Mueller-Hinton agar for antimicrobial tests; MTT assay for cytotoxicity with HeLa cells ).
- Dose-Response Analysis: Perform IC₅₀/EC₅₀ calculations to differentiate selective toxicity from general cytotoxicity.
- Structural Analog Comparison: Compare with ’s 4-(2′,4′-difluorobiphenyl)pyrimidine derivatives, where fluorine substitution enhanced antimicrobial activity but reduced cytotoxicity .
- Mechanistic Studies: Use fluorescence polarization assays to verify target binding (e.g., DNA topoisomerase II inhibition) .
Advanced: What crystallographic approaches are effective for resolving the compound’s crystal structure?
Answer:
- Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to θ = 25° for completeness .
- Structure Solution: Apply SHELXT for direct methods and SHELXL for refinement. Assign anisotropic displacement parameters to bromine and sulfur atoms .
- Validation: Check R-factor convergence (target < 0.05) and validate hydrogen bonding (e.g., N–H···N interactions in the pyrimidine ring) using Mercury software .
Advanced: How to optimize reaction conditions for scale-up synthesis while maintaining yield?
Answer:
- Solvent Screening: Test green solvents (e.g., cyclopentyl methyl ether) to replace DMF, reducing purification complexity .
- Catalyst Loading Optimization: Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% by adding TBAB (tetrabutylammonium bromide) to enhance catalytic efficiency .
- Flow Chemistry: Implement continuous flow reactors for Suzuki coupling steps to improve heat transfer and reduce reaction time .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
